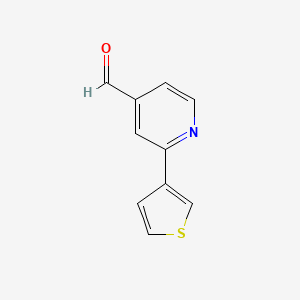

2-(Thiophen-3-yl)isonicotinaldehyde

Description

Contextualization within Pyridine (B92270) and Thiophene (B33073) Heterocyclic Chemistry

Heterocyclic compounds are fundamental to organic and medicinal chemistry, with pyridine and thiophene moieties being particularly prominent. Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a "privileged scaffold" found in numerous pharmaceuticals and natural products. nih.govrsc.org The nitrogen atom's lone pair of electrons can participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of a drug molecule. nih.gov It is a core component in over 7,000 existing drug candidates and is considered a versatile building block for creating chemical diversity. nih.govrsc.org

Thiophene, a five-membered aromatic ring with a sulfur atom, is another critical pharmacophore in medicinal chemistry. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding. nih.gov In structure-activity relationship (SAR) studies, thiophene is often explored as a bioisosteric replacement for a phenyl ring, a strategy used to improve a compound's metabolic stability, physicochemical properties, and binding affinity. nih.gov The fusion of these two distinct heterocyclic systems in 2-(Thiophen-3-yl)isonicotinaldehyde results in a molecule with a unique electronic and structural profile, offering a platform for developing novel compounds for various scientific applications.

Strategic Importance of Aldehyde Functionality in Heterocyclic Synthesis

The aldehyde group (-CHO) is one of the most versatile functional groups in organic synthesis due to its reactivity. citedrive.com Aldehydes serve as key reagents for cyclization reactions to construct a wide spectrum of nitrogen-, oxygen-, and sulfur-containing heterocycles. rsc.orgnih.gov Their utility stems from the electrophilic nature of the carbonyl carbon, which readily reacts with various nucleophiles.

This reactivity is harnessed in numerous synthetic transformations, including:

Multicomponent Reactions: Aldehydes are crucial components in convergent reactions like the Ugi–Smiles coupling, which allows for the rapid assembly of complex molecular scaffolds from simple starting materials. citedrive.comnih.gov

Cyclization and Annulation Reactions: Heterocyclic aldehydes can undergo cyclization to form fused ring systems. For instance, alkynyl aldehydes are used to prepare a broad range of heterocycles such as imidazoles, pyridines, and thiophenes. rsc.orgnih.gov

Condensation Reactions: The aldehyde group readily participates in condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur with α-methylene carbonyl compounds to form substituted thiophenes. smolecule.com

The presence of the aldehyde in this compound makes it a valuable intermediate, providing a reactive handle for chemists to build more elaborate molecules with potentially interesting biological or material properties. smolecule.com

Overview of Current Research Paradigms for Thiophene-Substituted Pyridine Derivatives

The class of compounds containing linked thiophene and pyridine rings is the subject of diverse and active research, driven by their potential applications in materials science, medicinal chemistry, and energy storage.

Current research paradigms include:

Materials Science: These compounds are investigated for their photophysical properties. Donor-π-acceptor (D–π–A) chromophores based on thiophene and pyridine have been synthesized and shown to exhibit large two-photon absorption cross-sections in the near-infrared region, making them candidates for applications in two-photon fluorescence microscopy and bio-imaging. rsc.org

Medicinal Chemistry: The combination of thiophene and pyridine rings is a common strategy in the design of new therapeutic agents. Research has focused on synthesizing derivatives with potential anti-tumor, antimicrobial, anti-inflammatory, and analgesic activities. nih.govresearchgate.netresearchgate.net The structural framework is seen as a promising starting point for developing novel drug candidates. smolecule.com

Energy Storage: In the field of electrochemistry, thiophene-substituted quinolines (a related pyridine-containing structure) have been synthesized and electropolymerized to create conjugated polymers. researchgate.net These materials are being explored for their charge storage performance in applications such as supercapacitors. researchgate.net

The investigation into this compound and related structures is part of a broader effort to design and synthesize functional molecules that leverage the unique properties of both the pyridine and thiophene heterocyclic systems. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-6-8-1-3-11-10(5-8)9-2-4-13-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPIJDPXJHNREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Thiophen 3 Yl Isonicotinaldehyde

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis stands as a cornerstone in the formation of carbon-carbon bonds, particularly for constructing bi-aryl and heteroaryl systems like 2-(Thiophen-3-yl)isonicotinaldehyde. Palladium and nickel catalysts are at the forefront of these methodologies due to their efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Strategies for Heteroaryl Construction

The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for creating C-C bonds. mdpi.com It typically involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The synthesis of this compound via this method would most logically involve the coupling of a 2-halopyridine derivative, such as 2-chloro- or 2-bromoisonicotinaldehyde, with thiophene-3-boronic acid or its corresponding pinacol (B44631) ester.

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. For heteroaryl couplings, palladium catalysts like Pd(OAc)₂ or Pd(dba)₂ are often used in combination with phosphine (B1218219) ligands that stabilize the palladium center and facilitate the catalytic cycle. An efficient protocol for coupling heteroaryl chlorides with thiophene- and furan-boronic acids utilizes a catalyst loading of 0.1-1 mol% in aqueous n-butanol, which is advantageous for large-scale reactions due to the ease of product separation. nih.gov In some cases, aqueous catalysis is more efficient than anhydrous conditions for heterocyclic substrates. nih.gov A chemoselective Suzuki-Miyaura reaction has been successfully developed on a 5-bromo-2-tosyloxynicotinaldehyde, demonstrating that coupling can be directed to a specific site on the pyridine (B92270) ring. researchgate.net

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-bromo-2-tosyloxynicotinaldehyde | Thiophen-2-ylboronic acid | Pd(dba)₂ (5) | tfp (10) | K₂CO₃ | THF/H₂O | 40 | 94 | researchgate.net |

| 4-Bromothiophene-2-carbaldehyde | 3,5-dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 94 | mdpi.com |

| 2-Bromothiophene | Phenylboronic acid | Ni(cod)₂ (0.05) | - | K₂CO₃ | DES | 60 | 98 | rasayanjournal.co.inresearchgate.net |

| N-heteroaryl chlorides | Thiophene-2-boronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | n-Butanol/H₂O | 100 | >95 | nih.gov |

Other Palladium- and Nickel-Mediated Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed methods are viable. Palladium-catalyzed C–H bond activation/arylation is a powerful tool that avoids the pre-functionalization required for traditional cross-coupling. beilstein-journals.org For instance, the palladium(II)-catalyzed C-3 acylation of thiophenes using aldehydes as the acyl source can be achieved with high positional selectivity, guided by directing groups at the C-2 position of the thiophene (B33073). rsc.org Intramolecular C-H arylation of pyridine derivatives has also been shown to be effective for creating fused heteroaromatic systems, a strategy that could be adapted for intermolecular reactions. beilstein-journals.orgbeilstein-archives.org

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to palladium-based systems. umich.edu Ligand-free, nickel-catalyzed Suzuki-Miyaura reactions have been developed for the synthesis of 2-arylthiophenes, coupling various bromothiophenes with arylboronic acids in excellent yields using deep eutectic solvents (DESs) as a green medium. rasayanjournal.co.inresearchgate.net Nickel catalysts are also effective in coupling alkyl halides with acid chlorides to form ketones, showcasing their versatility in C-C bond formation. orgsyn.org

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Routes

Directed ortho-metalation (DoM) offers an alternative, highly regioselective method for functionalizing aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) which contains a heteroatom that can coordinate to an organolithium reagent, such as n-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proton at the ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate then reacts with a suitable electrophile to introduce a new substituent exclusively at the ortho-position, offering greater regioselectivity than classical electrophilic aromatic substitution. wikipedia.org

For the synthesis of this compound, one could envision a DoM strategy starting from the pyridine ring. The aldehyde group of isonicotinaldehyde can be transiently converted into a powerful DMG, such as an α-amino alkoxide formed by the addition of a lithium amide. harvard.edu This in-situ-formed DMG would direct the lithiation to the C-2 position of the pyridine ring. Subsequent quenching of the resulting organolithium species with a suitable thiophene-based electrophile, like 3-bromothiophene (B43185) or a 3-thienylboronic ester, would furnish the desired product. The choice of the organolithium reagent and additives like TMEDA is crucial for achieving high reactivity and yield. baranlab.org

Multi-Component Reactions (MCRs) Incorporating Isonicotinaldehyde and Thiophene Derivatives

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. nih.govfrontiersin.org These reactions accelerate the exploration of chemical space and reduce waste compared to traditional multi-step syntheses. frontiersin.orgnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently reported, existing MCRs could potentially be adapted. The Gewald reaction, for example, is a well-known MCR for synthesizing polysubstituted thiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. smolecule.com One could hypothesize a strategy where a precursor to the isonicotinaldehyde moiety is incorporated into a Gewald-type reaction. Another possibility involves isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), which are known for their vast scope and ability to assemble complex molecules. nih.govyoutube.com A creative design of starting materials, including a suitable thiophene derivative and an isonicotinaldehyde precursor, could open an MCR pathway to the target structure or a close derivative.

Chemo- and Regioselective Functionalization of Precursor Molecules

Achieving the precise connectivity of this compound requires excellent control over chemo- and regioselectivity, especially when working with precursors bearing multiple reactive sites. Selective functionalization can be achieved through several advanced strategies.

One powerful technique is the chemo- and regioselective bromine/lithium exchange reaction. A protocol starting from 2,3,5-tribromothiophene (B1329576) uses sequential Br/Li exchanges at low temperatures, followed by trapping with different electrophiles, to build up functionality with precise positional control. mdpi.com This approach could be used to install the pyridine moiety at the 3-position of a thiophene precursor.

Furthermore, selective C-H functionalization can be controlled by using directing groups that can be "switched" on or off. For example, a pH-sensitive directing group on a thiophene can guide C-H activation to a specific position under one set of conditions, and then be altered to allow functionalization at a different site, providing access to various substitution patterns. nih.gov In the context of cross-coupling, chemoselectivity can be achieved by differentiating between two different leaving groups on the same molecule. A notable example is the selective Suzuki-Miyaura coupling at a bromine-substituted position on a nicotinaldehyde ring while leaving a tosylate group intact, which can then be used for a subsequent coupling reaction. researchgate.net

Optimization of Synthetic Pathways for Scalability and Efficiency

Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous optimization for efficiency, cost-effectiveness, and environmental sustainability. For the synthesis of this compound, several factors would be critical.

Catalyst efficiency is paramount. Developing protocols that use very low catalyst loadings (e.g., 0.1 mol% or less) significantly reduces costs, especially when using expensive palladium catalysts. nih.gov The ability to recycle the catalyst, for instance by using ionic liquids as the reaction medium, further enhances the sustainability and economic viability of the process. organic-chemistry.org

The choice of solvent is another key consideration. The use of biodegradable and easily separable solvents, such as aqueous n-butanol, can simplify workup procedures and minimize environmental impact, which is particularly important for large-scale reactions. nih.gov

Process simplification, such as using one-pot procedures or multi-component reactions, reduces the number of unit operations, saving time, energy, and materials. rasayanjournal.co.inresearchgate.net Finally, the cost and availability of starting materials are crucial. Routes that utilize inexpensive and readily available precursors, such as adapting the Vilsmeier-Haack type reaction used for 2-thiophenecarboxaldehyde, would be favored for scalable synthesis. orgsyn.orggoogle.com

Organic Transformations and Reactive Pathways of 2 Thiophen 3 Yl Isonicotinaldehyde

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde group in 2-(Thiophen-3-yl)isonicotinaldehyde is the primary site for reactivity, characterized by its electrophilic carbonyl carbon. This electrophilicity is enhanced by the electron-withdrawing nature of the pyridine (B92270) ring. The most common reaction is nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that is typically protonated to form an alcohol or undergoes subsequent elimination. libretexts.orglibretexts.org The general mechanism involves the nucleophile approaching the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org

Formation of Imines and Oximes

The reaction of this compound with primary amines yields imines, also known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis and proceeds via a two-step mechanism: nucleophilic addition of the amine to the aldehyde carbonyl, followed by the acid-catalyzed dehydration of the resulting hemiaminal intermediate. researchgate.netredalyc.org The formation of the C=N double bond is a versatile method for introducing nitrogen-containing functionalities. researchgate.net

Similarly, reaction with hydroxylamine (NH₂OH) produces the corresponding oxime. The mechanism is analogous to imine formation. These reactions are typically reversible and are often driven to completion by removing the water formed during the reaction.

Table 1: Synthesis of Imines from Heterocyclic Aldehydes

| Aldehyde | Amine | Conditions | Product Type |

|---|---|---|---|

| 4-Pyridinecarboxaldehyde (B46228) | 2-Thiophenemethylamine | Condensation | Imine (Schiff Base) mdpi.com |

| 2-Quinolinecarboxaldehyde | Furfurylamine | Acetic acid, ethanol | Imine (Schiff Base) mdpi.com |

Knoevenagel Condensation and Related Alkenylation Reactions

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. The product is an α,β-unsaturated compound, resulting from the initial nucleophilic addition followed by a dehydration step. wikipedia.org

A notable variant is the Doebner modification, which employs pyridine as the solvent and catalyst. This modification is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. The reaction is often accompanied by decarboxylation, yielding an α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org

Table 2: Knoevenagel Condensation Parameters

| Active Methylene Compound | Catalyst/Solvent | Typical Product |

|---|---|---|

| Malonic Acid | Pyridine/Piperidine | α,β-Unsaturated Acid (often decarboxylated) wikipedia.orgresearchgate.net |

| Diethyl Malonate | Piperidine/Ethanol | Diethyl Alkylidene Malonate |

| Ethyl Acetoacetate | Base | α,β-Unsaturated Ketoester |

| Cyanoacetic Acid | Base | α-Cyanoacrylic Acid |

Reductive Amination Protocols

Reductive amination, or reductive alkylation, is a highly efficient method for synthesizing amines. This one-pot reaction combines the formation of an imine (or an enamine) with its simultaneous reduction. The process involves the reaction of this compound with a primary or secondary amine in the presence of a suitable reducing agent. sigmaaldrich.comorganic-chemistry.org

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride [Na(CH₃COO)₃BH] are particularly effective because they are selective for the protonated iminium ion intermediate over the initial aldehyde. sigmaaldrich.com Other methods utilize catalytic hydrogenation or alternative reducing agents like 2-picoline borane. mdpi.comsemanticscholar.org This reaction is a cornerstone in medicinal chemistry for the formation of C-N bonds. sigmaaldrich.commdpi.com

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at mildly acidic pH; selective for iminium ions. sigmaaldrich.com |

| Sodium Triacetoxyborohydride [NaB(OAc)₃H] | Mild, non-toxic, and effective for a wide range of substrates. sigmaaldrich.com |

| Sodium Borohydride (B1222165) (NaBH₄) | More reactive; can reduce the aldehyde directly if imine formation is slow. sigmaaldrich.com |

| 2-Picoline Borane | Stable and effective reducing agent for this transformation. semanticscholar.org |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" method, but may affect other reducible functional groups. |

Oxidative Transformations of the Aldehyde Functionality

The aldehyde group of this compound is readily oxidized to the corresponding carboxylic acid, 2-(Thiophen-3-yl)isonicotinic acid. bldpharm.com This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of standard oxidizing agents.

Common reagents for this conversion include potassium permanganate (KMnO₄), chromium-based reagents like Jones reagent (CrO₃/H₂SO₄), and milder oxidants such as Tollens' reagent ([Ag(NH₃)₂]⁺) or sodium chlorite (NaClO₂). The choice of oxidant depends on the presence of other sensitive functional groups within the molecule. It is important to note that under harsh oxidative conditions, the electron-rich thiophene (B33073) ring can also undergo oxidation, potentially leading to the formation of thiophene-S-oxides or other degradation products. nih.govscispace.comresearchgate.net

Reductive Transformations of the Aldehyde Functionality

The aldehyde functionality can be easily reduced to a primary alcohol, yielding [2-(thiophen-3-yl)pyridin-4-yl]methanol. This transformation is typically accomplished with hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose, as it is mild and highly selective for aldehydes and ketones, leaving the aromatic pyridine and thiophene rings intact. It is often used in alcoholic solvents like methanol or ethanol. For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although its higher reactivity requires anhydrous conditions and careful handling. Catalytic hydrogenation with H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni) can also effect this reduction, though conditions must be controlled to avoid reduction of the heterocyclic rings.

Heteroannulation Reactions Utilizing the Aldehyde and Pyridine Nitrogen

Heteroannulation reactions involve the formation of a new heterocyclic ring fused to the existing pyridine scaffold. While intramolecular cyclization involving the pyridine nitrogen and the aldehyde of this compound is not straightforward, the molecule can serve as a key building block in intermolecular annulation strategies.

Such reactions typically involve a multi-component approach where the aldehyde reacts with a reagent containing one or more nucleophilic sites, which can then participate in a cyclization step. For instance, reactions analogous to the Friedländer annulation, where an ortho-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group, could be adapted. In this case, this compound would react with a dinucleophile that could first attack the aldehyde and then a carbon atom of the pyridine ring (activated by the nitrogen atom) to form a new fused ring system. Annulation reactions of ortho-disubstituted pyridines with Michael acceptors are known to produce fused heterocyclic systems. rug.nl

Synthesis of Fused Heterocyclic Systems

The aldehyde group of this compound is a versatile precursor for the construction of various fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science.

Quinoxalines: Quinoxalines are typically synthesized through the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. sapub.orgnih.gov While this compound is not a 1,2-dicarbonyl, its aldehyde group can participate in similar cyclization reactions. The synthesis can proceed via an initial condensation of the aldehyde with one of the amino groups of the diamine, followed by an oxidative cyclization to form the quinoxaline ring. Various oxidizing agents and catalysts, including iodine or nickel-based systems, can facilitate this transformation. nih.govorganic-chemistry.org The reaction involves the formation of a dihydroquinoxaline intermediate which is then oxidized to the aromatic quinoxaline product.

Benzimidazoles: The synthesis of benzimidazoles from this compound follows a well-established pathway involving the condensation with o-phenylenediamines. organic-chemistry.orgenpress-publisher.com This reaction is often carried out in the presence of an oxidizing agent, such as hydrogen peroxide or under aerobic conditions, to facilitate the cyclization and subsequent aromatization. organic-chemistry.orgsemanticscholar.orgnih.gov The aldehyde reacts with the diamine to form a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to yield the 2-substituted benzimidazole, in this case, 2-(pyridin-4-yl(thiophen-3-yl))-1H-benzo[d]imidazole.

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone. neliti.comnih.gov this compound can react with various substituted acetophenones in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent. neliti.comnih.gov The reaction proceeds through the deprotonation of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. semanticscholar.orgutar.edu.my

Oxadiazoles: The synthesis of oxadiazoles, specifically 1,3,4-oxadiazoles, from this compound requires a multi-step approach. First, the aldehyde must be oxidized to the corresponding carboxylic acid, 2-(thiophen-3-yl)isonicotinic acid. This acid can then be converted to an acid hydrazide by reacting with hydrazine hydrate. mdpi.comnih.gov The resulting hydrazide can undergo cyclization with various reagents, such as orthoesters or carboxylic acid derivatives in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole ring. mdpi.comnih.govwjpmr.com An alternative pathway to 1,2,4-oxadiazoles involves converting the initial aldehyde to a nitrile, which can then be reacted with hydroxylamine to form an amidoxime. This intermediate can subsequently be cyclized with an acylating agent to yield the 1,2,4-oxadiazole. rjptonline.orgnih.gov

Table 1: Synthesis of Fused Heterocycles from this compound

| Heterocycle | Key Reactants | Reaction Type |

|---|---|---|

| Quinoxaline | o-Phenylenediamine | Condensation/Oxidative Cyclization |

| Benzimidazole | o-Phenylenediamine | Condensation/Oxidative Cyclization |

| Chalcone | Acetophenone derivative | Claisen-Schmidt Condensation |

| 1,3,4-Oxadiazole | Hydrazine, Carboxylic acid derivative | Multi-step: Oxidation, Hydrazide formation, Cyclodehydration |

| 1,2,4-Oxadiazole | Hydroxylamine, Acylating agent | Multi-step: Oxidation to nitrile, Amidoxime formation, Cyclization |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. wikipedia.orgijrpc.comnih.gov In the context of this compound, the aldehyde functionality can be utilized to generate a 1,3-dipole in situ. For example, the reaction of the aldehyde with an α-amino acid, such as sarcosine, can lead to the formation of an azomethine ylide through decarboxylative condensation. organicchemistrydata.orgnih.govbeilstein-journals.org This transient azomethine ylide can then be trapped by a suitable dipolarophile, such as an alkene or an alkyne, in a [3+2] cycloaddition to yield substituted pyrrolidines or pyrrolines, respectively. uchicago.edu The reaction offers a high degree of stereocontrol and is a valuable tool for the synthesis of complex, nitrogen-containing heterocycles. wikipedia.org

Functionalization of the Pyridine and Thiophene Rings

The pyridine and thiophene rings of this compound possess distinct electronic properties that govern their reactivity towards various substitution and functionalization reactions.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The thiophene ring is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene. wikipedia.org Substitution typically occurs at the C2 or C5 positions. Given that the C3 position is already substituted, electrophilic attack on the thiophene moiety of this compound would be expected to occur preferentially at the C2 or C5 position. The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution. wikipedia.org The presence of the electron-withdrawing aldehyde group further deactivates the pyridine ring.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is inherently electron-deficient and is susceptible to nucleophilic aromatic substitution, particularly when substituted with electron-withdrawing groups. dalalinstitute.comlibretexts.org The isonicotinaldehyde moiety strongly activates the pyridine ring for NAS at positions ortho and para to the nitrogen atom (positions 3 and 5). Therefore, a suitably positioned leaving group on the pyridine ring could be displaced by a nucleophile. The thiophene ring is generally less reactive towards NAS, but substitution can occur if the ring is activated by strong electron-withdrawing groups. mdpi.comnih.gov

Table 2: Predicted Reactivity for Aromatic Substitution

| Ring | Reaction Type | Predicted Reactivity | Preferred Position(s) |

|---|---|---|---|

| Thiophene | Electrophilic (EAS) | Activated | C2, C5 |

| Thiophene | Nucleophilic (NAS) | Deactivated (unless further activated) | - |

| Pyridine | Electrophilic (EAS) | Deactivated | Unlikely |

| Pyridine | Nucleophilic (NAS) | Activated | C3, C5 (if leaving group present) |

Directed C–H Activation Methodologies

Directed C–H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the aldehyde group in this compound can act as directing groups in transition-metal-catalyzed C–H activation reactions. For instance, palladium-catalyzed C–H arylation could potentially occur at the C3 position of the pyridine ring, directed by the pyridine nitrogen. Similarly, the aldehyde group could direct ortho-C–H functionalization on the pyridine ring. Furthermore, C–H activation on the thiophene ring, particularly at the C2 position, is a known transformation for thieno-pyridine systems and represents a viable pathway for introducing substituents. mdpi.comnih.gov These methodologies provide efficient routes to more complex derivatives without the need for pre-functionalized starting materials.

Cascade and Tandem Reactions Involving Multiple Reactive Sites

The presence of multiple reactive sites—the aldehyde carbonyl, the pyridine nitrogen, and various C–H bonds on both aromatic rings—makes this compound an ideal candidate for cascade or tandem reactions. A cascade reaction could be initiated at one site, leading to a series of subsequent intramolecular transformations. For example, a reaction could be designed where an initial transformation at the aldehyde group generates an intermediate that subsequently undergoes cyclization onto one of the aromatic rings. One plausible scenario involves a cascade deprotonation/intramolecular aldol-type reaction, similar to those seen with related mercapto-aldehydes, leading to the formation of novel fused thieno-pyridine systems. rsc.org Such complex transformations allow for the rapid construction of molecular complexity from a relatively simple starting material in a single operational step.

Design and Synthesis of Structural Analogs and Derivatives of 2 Thiophen 3 Yl Isonicotinaldehyde

Modifications on the Thiophene (B33073) Moiety

Positional Isomers of Thiophene Substitution

The parent compound features a thiophene ring attached at its 3-position to the pyridine (B92270) core. A common structural analog is one where the thiophene is attached at the 2-position, yielding 2-(thiophen-2-yl)isonicotinaldehyde (B1457551). The synthesis of these positional isomers is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.orgyoutube.com This reaction typically involves the coupling of a thiophene-boronic acid with a halogenated pyridine or vice-versa. libretexts.orgorganic-chemistry.org

For instance, 2-(thiophen-2-yl)isonicotinaldehyde can be synthesized from 2-bromoisonicotinaldehyde and thiophene-2-boronic acid. Similarly, the parent 2-(thiophen-3-yl)isonicotinaldehyde is synthesized using thiophene-3-boronic acid. The choice of coupling partners and reaction conditions, including the palladium catalyst, ligand, and base, is critical for achieving high yields. organic-chemistry.orgnih.gov Stille coupling, which uses organotin reagents, provides an alternative but similar route for these C-C bond formations. wiley-vch.deresearchgate.net

Table 1: Synthesis of Thiophene Positional Isomers via Suzuki Coupling

| Starting Pyridine | Starting Thiophene | Product |

| 2-Haloisonicotinaldehyde | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)isonicotinaldehyde |

| 2-Haloisonicotinaldehyde | Thiophene-3-boronic acid | This compound |

Substituted Thiophene Rings

Introducing substituents onto the thiophene ring can significantly alter the electronic properties of the molecule. Methods for synthesizing substituted thiophenes often involve multi-step sequences. mdpi.com For example, the Fiesselmann thiophene synthesis can be used to construct substituted thieno[3,2-b]thiophene (B52689) derivatives, which can then be further modified. beilstein-journals.org

The synthesis of analogs with substituted thiophene rings can be approached in two main ways:

Pre-functionalization: A substituted thiophene derivative (e.g., a substituted thiopheneboronic acid) is synthesized first and then coupled with the pyridine core.

Post-functionalization: The coupled this compound is subjected to electrophilic substitution reactions, such as bromination, on the thiophene ring. nih.gov Thiophene rings are generally susceptible to electrophilic substitution, allowing for the introduction of various functional groups. rroij.com

Research has shown the synthesis of various substituted thiophene derivatives, although not always directly linked to the isonicotinaldehyde core. For example, studies have detailed the synthesis of 5-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates. beilstein-journals.org

Modifications on the Pyridine Moiety

The pyridine ring presents opportunities for modification through the introduction of substituents or by altering the arrangement of the aldehyde and thiophene groups.

Substituted Pyridine Rings

Table 2: Examples of Substituted Pyridine Analogs

| Pyridine Precursor | Thiophene Reagent | Resulting Core Structure |

| 5-Bromo-2-methylpyridin-3-amine | Thiophene-3-boronic acid | 5-(Thiophen-3-yl)-2-methylpyridin-3-amine |

| 3-Iodo-5-methoxypyridine | Thiophene-3-boronic acid | 3-(Thiophen-3-yl)-5-methoxypyridine |

Isomeric Pyridine Aldehyde Systems

The arrangement of the functional groups on the pyridine ring can be altered to create constitutional isomers. The parent compound is an isonicotinaldehyde derivative, meaning the aldehyde is at the 4-position. Isomers include picolinaldehyde (aldehyde at the 2-position) and nicotinaldehyde (aldehyde at the 3-position) derivatives. researchgate.net

For example, 6-(thiophen-3-yl)picolinaldehyde is an isomer where the thiophene is at the 6-position and the aldehyde at the 2-position of the pyridine ring. nih.gov The synthesis of such isomers again relies on cross-coupling strategies, using the appropriately substituted pyridine aldehyde precursor. The synthesis of pyridine-3-carboxaldehyde (nicotinaldehyde) and its derivatives has been well-documented, often starting from the corresponding nitriles or via condensation reactions. google.comscirp.org The oxidation of the three isomeric pyridinecarboxaldehydes shows different reactivity, with the 4-pyridinecarboxaldehyde (B46228) (isonicotinaldehyde) being most amenable to forming the corresponding ester. researchgate.net

Aldehyde Group Derivatization Beyond Simple Condensations

The aldehyde functional group is highly reactive and can be transformed into a variety of other functional groups, extending beyond simple condensation reactions like Schiff base formation. smolecule.comnih.gov

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(thiophen-3-yl)isonicotinic acid. This transformation opens up pathways to amides, esters, and other carboxylic acid derivatives. Pyridine carboxylic acid isomers are known scaffolds in drug discovery. nih.gov

Reduction: The aldehyde can be reduced to a primary alcohol, [2-(thiophen-3-yl)pyridin-4-yl]methanol. This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or via catalytic hydrogenation. nih.govorganic-chemistry.org The Meerwein-Ponndorf-Verley (MPV) reduction is another method for converting aldehydes to alcohols. google.com This alcohol derivative can then be used in further synthetic steps, such as ether or ester formation.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.orglumenlearning.comlibretexts.org By reacting this compound with a phosphonium (B103445) ylide (Wittig reagent), a vinyl group can be introduced in place of the carbonyl oxygen. organic-chemistry.orgtcichemicals.com The nature of the ylide determines the structure of the resulting alkene, allowing for the synthesis of a wide range of vinyl-substituted thiophenyl-pyridines. organic-chemistry.orgtcichemicals.com

Deformylative Coupling: Recent advances have shown that aldehydes can act as coupling partners in nickel-catalyzed Suzuki-type reactions. nih.gov This "deformylative" coupling allows for the direct replacement of the aldehyde group with an aryl or heteroaryl group from an organoboron reagent, providing a novel route to biaryl compounds without pre-functionalizing the aldehyde position into a halide. nih.gov

Incorporation into Polyheterocyclic and Conjugated Systems

The structure of this compound, featuring both an electron-rich thiophene ring and an electron-deficient pyridine ring, makes it an attractive precursor for the development of π-conjugated systems. These systems are central to the field of materials science, particularly for electronic and optoelectronic applications. The aldehyde group serves as a key functional handle for extending the molecular framework through various condensation and coupling reactions.

Research into thiophene-based aldehydes has demonstrated their utility in creating functional semiconducting polymers. researchgate.net While the direct polymerization of some thiophene-aldehydes can be challenging, they can be strategically incorporated into polymer backbones. A common approach involves synthesizing a trimer where the thiophene-aldehyde unit is flanked by more readily polymerizable groups, such as 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.net The subsequent polymerization, whether chemical or electrochemical, yields a conjugated polymer decorated with reactive aldehyde groups. These pendant aldehyde groups are then available for post-polymerization modification, allowing for the covalent attachment of other molecules to tailor the polymer's properties. researchgate.net

Furthermore, thiophene derivatives are crucial components in donor-π-bridge-acceptor (D-π-A) type copolymers, which are designed for applications in organic photovoltaics. mdpi.com In these architectures, the thiophene moiety often acts as part of the electron-donating or π-bridging segment, facilitating charge separation and transport. mdpi.com The combination of a thiophene donor and a pyridine acceptor within the this compound scaffold suggests its potential as a building block for intramolecular charge-transfer chromophores and complex D-π-A polymers. The preparation of polymers from thiophene derivatives with fluorescent properties has been investigated to produce polythiophenes, which are linear conjugated polymers valued for their versatility in electronic applications. nih.gov

| System Type | Synthetic Strategy | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| Functional Semiconducting Polymer | Incorporation of a thiophene-aldehyde monomer between two EDOT units followed by chemical or electrochemical polymerization. | Conjugated polymer backbone with pendant aldehyde groups available for post-functionalization. | Functionalizable conductive films, bioelectronics, sensors. | researchgate.net |

| Donor-π-Bridge-Acceptor (D-π-A) Copolymers | Stille polymerization combining a thiophene-based π-bridge with distinct donor and acceptor units (e.g., benzothiadiazole). | Tunable electronic properties, high charge carrier mobility, and organized crystal domain formation. | Organic photovoltaics (OPVs), organic field-effect transistors (OFETs). | mdpi.com |

| Fluorescent Polythiophenes | Polymerization of thiophene derivatives functionalized with fluorescent moieties (e.g., pyrene). | Combines the conductive properties of polythiophene with the photophysical properties of the fluorescent group. | Optoelectronic devices, chemical sensors. | nih.gov |

Synthesis of Aminated and Cyano Derivatives

The aldehyde functionality of this compound is a prime site for derivatization to introduce nitrogen-containing groups, such as amines and nitriles. These derivatives are valuable intermediates in medicinal chemistry and materials science, often serving as precursors to more complex heterocyclic systems.

Aminated Derivatives: The synthesis of aminothiophenes can be achieved through various established methods. A prominent route is the Gewald reaction, which is a multicomponent condensation that produces a 2-aminothiophene ring. sciforum.netresearchgate.net This reaction typically involves the condensation of a carbonyl compound, an α-cyano ester or other active methylene (B1212753) compound, and elemental sulfur in the presence of a base. sciforum.net While this method builds the aminothiophene ring from acyclic precursors rather than derivatizing a pre-existing thiophene, it is a cornerstone for accessing this class of compounds. Direct amination of the aldehyde can be achieved through reductive amination, though this would typically modify the aldehyde group rather than the thiophene ring itself.

Cyano Derivatives: The conversion of the aldehyde group in this compound into a cyano-containing moiety can be accomplished through several synthetic pathways. One of the most direct methods is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group, such as 2-cyanoacetamide (B1669375) or malononitrile (B47326). semanticscholar.org For instance, reaction with 2-cyanoacetamide would yield a 2-cyano-3-(2-(thiophen-3-yl)pyridin-4-yl)acrylamide derivative. semanticscholar.org This introduces a reactive cyanoacrylamide group, which is a versatile building block for further cyclization and functionalization reactions.

Alternatively, the Gewald reaction using malononitrile as the active methylene component directly yields 2-amino-3-cyanothiophene derivatives. sciforum.netresearchgate.net These compounds are particularly useful as they possess two reactive sites, the amine and the cyano group, which can be selectively targeted to construct fused heterocyclic systems like thieno[2,3-d]pyrimidines. sciforum.netnih.gov

| Derivative Type | Synthetic Method | Key Reagents | Significance | Reference |

|---|---|---|---|---|

| 2-Aminothiophene-3-carbonitriles | Gewald Reaction | Ketone (e.g., acetophenone), malononitrile, elemental sulfur, base (e.g., sodium bicarbonate). | Provides direct access to thiophenes with both amino and cyano functionalities, which are precursors to fused heterocycles. | sciforum.netresearchgate.net |

| Substituted Thiophen-2-amines | One-pot reaction from lithiated pyrroles | Lithiated pyrroles, isothiocyanates, methyl iodide. | Demonstrates a route to complex N-substituted aminothiophenes. | researchgate.net |

| Derivative Type | Synthetic Method | Starting Aldehyde | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| Cyanoacrylamide | Knoevenagel Condensation | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (analogous aldehyde) | 2-Cyanoacetamide, base (e.g., piperidine). | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | semanticscholar.org |

| 2-Amino-3-cyanothiophene | Gewald Reaction | N/A (builds the ring) | Carbonyl compound, malononitrile, sulfur. | Substituted 2-aminothiophene-3-carbonitrile | sciforum.netresearchgate.net |

Coordination Chemistry of 2 Thiophen 3 Yl Isonicotinaldehyde

Ligand Field Theory and Metal-Ligand Bonding Characterization

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in coordination complexes. smolecule.com It is an extension of molecular orbital theory and is particularly useful in explaining the d-orbital splitting that occurs when a transition metal ion is surrounded by ligands. smolecule.comucl.ac.uk This splitting of the d-orbitals is influenced by the geometry of the complex and the nature of the metal-ligand bonds. ucl.ac.uk

In the case of 2-(thiophen-3-yl)isonicotinaldehyde, coordination to a metal center would likely involve the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group, forming a chelate ring. The interaction between the metal's d-orbitals and the lone pairs of the nitrogen and oxygen atoms would lead to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, depends on the metal ion and the field strength of the ligand.

The bonding in such complexes would have both sigma (σ) and pi (π) character. The lone pairs on the pyridine nitrogen and aldehyde oxygen can form σ-bonds by donating electron density to the metal's empty orbitals. Additionally, the π-system of the pyridine and thiophene (B33073) rings could participate in π-bonding with the metal's d-orbitals. This can involve either π-donation from the ligand to the metal or, more likely with π-acceptor ligands like pyridine, π-backbonding from the metal to the ligand's π* orbitals. wikipedia.org This backbonding strengthens the metal-ligand bond. smolecule.com

The nephelauxetic effect, which describes the decrease in the interelectronic repulsion (Racah parameter, B) in a complex compared to the free metal ion, would also be observable. core.ac.uk This effect is a measure of the covalency of the metal-ligand bond; a smaller B value indicates greater covalency. core.ac.uk

Synthesis and Structural Elucidation of Metal Complexes

While specific synthetic routes for metal complexes of this compound are not reported, methods used for similar pyridine- and thiophene-containing ligands can be considered.

Transition Metal Complexes

The synthesis of transition metal complexes with related ligands, such as N-(2-pyridyl)-3-thienylalkyl-carboxamides, typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov For example, complexes of copper(II), zinc(II), and cobalt(II) have been prepared by reacting the respective metal chlorides or perchlorates with the ligand in a 2:1 ligand-to-metal ratio. nih.gov The resulting complexes can exhibit various geometries, including tetragonally distorted octahedral or distorted square pyramidal structures. nih.gov

A hypothetical synthesis of a transition metal complex with this compound could involve the following general reaction:

M(X)n + 2 * C₁₀H₇NOS → [M(C₁₀H₇NOS)₂]Xn

For instance, in a study of N-(2-pyridylmethyl)-3-thenyl-carboxamide complexes, a copper(II) chloride complex was found to contain one bidentate ligand and one unidentate ligand, along with two chloro ligands, resulting in a distorted square pyramidal geometry. nih.gov This highlights the potential for varied coordination modes.

Main Group Metal Complexes

The synthesis of main group metal complexes with this compound is also plausible, although less common in the literature for this class of ligands. The synthetic approach would be similar to that for transition metals, involving the reaction of a main group metal salt (e.g., of Sn, Pb, or Bi) with the ligand. The resulting structures would depend on the size, charge, and coordination preferences of the metal ion. Research on other pyridine-containing ligands has shown the formation of complexes with main group elements like boron, where pyridine acts as a Lewis base. wikipedia.org

Spectroscopic Probing of Coordination Environments

Spectroscopic techniques are invaluable for characterizing coordination compounds. For hypothetical complexes of this compound, the following methods would be key:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (aldehyde) and C=N (pyridine) groups upon coordination would be evident. A shift of the ν(C=O) band to a lower frequency would indicate coordination of the aldehyde oxygen to the metal center. Similarly, a shift in the pyridine ring vibrations would confirm the involvement of the pyridine nitrogen in bonding. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes would show d-d transitions and charge-transfer bands. The positions and intensities of these bands provide information about the geometry of the complex and the ligand field strength. For instance, copper(II) complexes of related ligands show broad d-d transition bands in the visible region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the protons and carbons near the coordination sites (aldehyde and pyridine ring) compared to the free ligand.

The following table summarizes expected IR spectral changes upon coordination of this compound, based on data for related ligands. nih.gov

| Functional Group | Free Ligand ν (cm⁻¹) | Coordinated Ligand ν (cm⁻¹) | Inference |

| Aldehyde C=O | ~1700 | Lowered | Coordination via aldehyde oxygen |

| Pyridine C=N | ~1580 | Shifted | Coordination via pyridine nitrogen |

Electronic and Geometric Structure Analysis of Coordination Compounds

The electronic and geometric structures of coordination compounds are intrinsically linked. The geometry of a complex—be it octahedral, tetrahedral, or square planar—is determined by the coordination number and the electronic configuration of the central metal ion, as predicted by LFT. wikipedia.org

For transition metal complexes of this compound, a variety of geometries would be possible. For example, with a d⁸ metal ion like Ni(II), both square planar (low-spin) and tetrahedral (high-spin) complexes could potentially be formed. jscimedcentral.com The preferred geometry would depend on the ligand field strength and steric factors.

Computational methods, such as Density Functional Theory (DFT), could be employed to predict the most stable electronic and geometric structures of these hypothetical complexes. Such calculations can provide insights into bond energies, molecular orbital diagrams, and electronic transitions.

Role of this compound as a Chelating or Bridging Ligand

Based on its structure, this compound is most likely to act as a bidentate chelating ligand . It can form a stable five-membered chelate ring by coordinating to a single metal center through the pyridine nitrogen and the aldehyde oxygen. This mode of coordination is common for ligands containing similar functionalities. nih.gov

The possibility of it acting as a bridging ligand is less likely but cannot be entirely ruled out under specific conditions. For instance, the thiophene sulfur atom is generally a weak donor, but it could potentially coordinate to a second metal center, leading to the formation of polymeric or polynuclear complexes. However, in studies of related ligands, the thiophene ring typically remains non-coordinating. nih.gov Another possibility for bridging could involve the aldehyde oxygen coordinating to two different metal centers, although this is also less common than chelation.

The preference for chelation over bridging is due to the thermodynamic stability gained from the chelate effect. The formation of a five-membered ring upon chelation is entropically favored.

Material Science Applications Derived from 2 Thiophen 3 Yl Isonicotinaldehyde and Its Derivatives

Precursors for Organic Electronic Materials

The combination of a thiophene (B33073) donor unit and a pyridine (B92270) acceptor unit within the same molecule imparts inherent electronic asymmetry, a desirable characteristic for materials used in organic electronic devices. The aldehyde functionality provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored optoelectronic properties.

Organic Light-Emitting Diode (OLED) Components

Derivatives of 2-(Thiophen-3-yl)isonicotinaldehyde are promising candidates for use in Organic Light-Emitting Diodes (OLEDs), both as emissive materials and as host materials for phosphorescent emitters. The thiophene-pyridine core can be functionalized to create molecules with high photoluminescence quantum yields and tunable emission colors.

For instance, a donor-π-acceptor (D-π-A) type fluorophore, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) unit (a fused thiophene derivative) as the π-linker, has been synthesized and shown to be an effective emitter in solution-processed OLEDs. beilstein-journals.org This compound exhibited a high fluorescence quantum yield of 86% in solution and 41% in the solid state, with a maximum external quantum efficiency (EQE) of 4.61% in a fabricated OLED device. beilstein-journals.org Another example, a multi-resonance emitter with a thiophene core, Th-BN, has demonstrated a narrowband green emission with a high EQE of 34.6% and reduced efficiency roll-off at high brightness. rsc.orgrsc.org

The performance of such thiophene-based emitters underscores the potential of materials derived from this compound. The pyridine unit can further enhance electron injection and transport properties, which is crucial for achieving high-efficiency OLEDs.

Table 1: Performance of selected thiophene-based OLEDs

| Emitter Material | Emission Color | Max. EQE (%) | Device Structure | Reference |

|---|---|---|---|---|

| DMB-TT-TPA | Green | 4.61 | Solution-processed | beilstein-journals.org |

| Th-BN | Green | 34.6 | Vacuum-deposited | rsc.orgrsc.org |

Dye-Sensitized Solar Cell (DSSC) Materials

In Dye-Sensitized Solar Cells (DSSCs), organic dyes play a crucial role in light harvesting and electron injection. The D-π-A architecture is a common design strategy for efficient DSSC dyes, where the thiophene ring can act as part of the π-bridge and the isonicotinaldehyde moiety, after conversion to a cyanoacrylic acid or a similar anchoring group, can bind to the TiO₂ surface and act as the electron acceptor.

Derivatives of this compound, with their inherent donor-acceptor character, are therefore promising scaffolds for the development of new, efficient sensitizers for DSSCs.

Table 2: Photovoltaic performance of selected DSSCs with thiophene-based dyes

| Dye | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |

|---|---|---|---|---|---|

| Pyrene-bithiophene dye | Moderate | - | - | - | nih.gov |

| 2,3-disubstituted thiophene dye | 6.15 | > N/A | - | - | acs.org |

Organic Photovoltaic (OPV) and Perovskite Solar Cell (PSC) Materials

The favorable electronic properties of thiophene-pyridine systems also make them suitable for use in Organic Photovoltaics (OPVs) and as stabilizing ligands in Perovskite Solar Cells (PSCs). In OPVs, thiophene derivatives are widely used as donor materials in bulk-heterojunction solar cells due to their good charge transport properties and ability to be functionalized to tune their energy levels. For instance, small molecules with a thiophene–pyridine–diketopyrrolopyrrole structure have been studied for their aggregation behavior and its effect on photovoltaic performance. tue.nl

In the realm of PSCs, the stability of the perovskite material is a major challenge. Thiophene-based ligands have been shown to passivate defects on the surface of perovskite nanocrystals, leading to enhanced photoluminescence quantum yields and improved stability. nih.gov Specifically, thiophene additives can adjust the crystallization of tin-based perovskites, reducing defects and improving the power conversion efficiency and operational stability of the solar cells. csic.esresearchgate.net The pyridine moiety in this compound can also contribute to the passivation of defects in perovskite films through coordination with lead ions, which has been shown to improve device performance and moisture stability. researchgate.net The design of novel pyridine-based ligands has been shown to be a viable strategy for producing new 2D-perovskite materials with promising solar cell efficiencies. drew.edu

Building Blocks for Supramolecular Assemblies and Frameworks

The rigid structure and the presence of specific binding sites (the nitrogen atom of the pyridine ring and the aldehyde group) make this compound and its derivatives excellent candidates for the construction of highly ordered supramolecular structures, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs) Linkers

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. The pyridine nitrogen and a carboxylate group (which can be formed from the aldehyde of this compound via oxidation) can coordinate to metal centers, forming extended porous networks.

While there are no reports of MOFs synthesized directly from this compound, numerous studies have demonstrated the use of thiophene- and pyridine-based linkers in the construction of MOFs with interesting properties. For example, 3D zinc-organic frameworks have been synthesized using mixed linkers of 2,5-thiophenedicarboxylic acid and a pyridine-containing triazole. jyu.fi Similarly, new MOFs have been derived from pyridine-3,5-dicarboxylic acid, showcasing the versatility of pyridine-based linkers in creating diverse structural architectures. rsc.org The combination of both thiophene and pyridine functionalities in a single linker, as in derivatives of this compound, could lead to MOFs with unique topologies and potential applications in gas storage, separation, and catalysis.

Table 3: Examples of MOFs constructed with thiophene or pyridine-based linkers

| MOF Name | Linker(s) | Metal Ion | Framework Dimensionality | Reference |

|---|---|---|---|---|

| MOF-1-Zn | 2,5-thiophenedicarboxylic acid, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole | Zn(II) | 3D | jyu.fi |

| - | pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II), Cu(II) | Various | rsc.org |

| - | Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) | Zn(II), Cd(II) | - | acs.org |

Covalent Organic Frameworks (COFs) Linkers

COFs are a class of porous crystalline polymers formed by the condensation of organic building blocks through strong covalent bonds. The aldehyde group of this compound makes it a suitable monomer for the synthesis of imine-linked COFs, which are known for their high chemical stability. nih.gov

Research on thiophene-based COFs has shown that the incorporation of thiophene units can lead to materials with interesting electronic properties, making them suitable for applications in electronic devices. nih.govnih.govcapes.gov.brmit.eduresearchgate.net For example, COFs have been synthesized from thieno[3,2-b]thiophene-2,5-dicarbaldehyde, demonstrating that thiophene-containing aldehydes are effective monomers for COF synthesis. The resulting COFs exhibit properties that are promising for applications in photovoltaics and photocatalysis. researchgate.net

The combination of the thiophene and pyridine moieties in a COF linker derived from this compound could result in materials with enhanced charge transport properties and the ability to coordinate metal ions within their pores, leading to novel catalytic or sensing applications.

Table 4: Examples of Thiophene-Based Covalent Organic Frameworks

| COF Name | Monomers | Linkage Type | Key Properties | Reference |

|---|---|---|---|---|

| T-COF 1 | 2,3,6,7,10,11-hexahydroxytriphenylene, 2,5-thiophenediboronic acid | Boronate ester | Crystalline, Porous | nih.gov |

| T-COF 4 | 2,3,6,7,10,11-hexahydroxytriphenylene, thieno[3,2-b]thiophene-2,5-diboronic acid | Boronate ester | Crystalline, 2D hexagonal lattice | nih.gov |

Supramolecular Host Materials

Derivatives of thiophene-containing compounds are actively explored in the design of supramolecular host-guest systems. These systems are of significant interest for applications in sensing, molecular recognition, and the development of "smart" optical materials.

A notable example involves the use of thiophene-based α-cyanostyrene derivatives in the construction of pillar[n]arene-based host-guest systems. In one study, a thiophene-based α-cyanostyrene-derivative (TPPA) was synthesized and its self-assembly and fluorescence emission were investigated. It was observed that TPPA could form nanoparticles in organic solvents with bright fluorescence. The introduction of pillar nih.govarene (P5) as a host molecule led to the formation of a host-guest complex with TPPA, resulting in the successful construction of a white-light-emitting material in a THF/H₂O mixture. researchgate.net The morphology of the self-assembled structures could be controlled by varying the solvent composition and pH. researchgate.net This demonstrates the potential for creating advanced optical materials with tunable properties based on the supramolecular assembly of thiophene derivatives. researchgate.net

Table 1: Supramolecular System Based on a Thiophene Derivative

| Host | Guest | Application | Key Finding |

|---|

Polymer Chemistry Applications and Biohybrid Materials

The thiophene unit is a fundamental building block in the field of conducting polymers. Derivatives of this compound can be utilized to synthesize functional polymers with applications in electronics and bioelectronics.

Thiophene-substituted 2-oxazolines (2Ox) and 2-oxazines (2Ozi) have been introduced as monomers that can be polymerized via cationic ring-opening polymerization. helsinki.fi This method allows for the creation of thermally stable polymers that can serve as precursors for conductive materials. helsinki.fi Specifically, monomers like 2-(thiophen-3′-yl)-2-oxazoline (3Th2Ox) and 2-(thiophen-3′-yl)-2-oxazine (3Th2Ozi) are advantageous as they preserve two α-carbon positions on the thiophene ring, which are necessary for subsequent polymerization to form π-conjugated systems essential for electrical conductivity. helsinki.fi

These polymers offer a pathway to covalently integrate thiophenes into polymer backbones, opening up possibilities for creating functional and stimuli-responsive biomaterials. helsinki.fi The resulting polymers have the potential to form a structural network alongside a conducting polymer network, which is particularly relevant for applications in biomaterials and neural interfacing. helsinki.fi Furthermore, the properties of these polymers can be tailored by creating random copolymers with aliphatic 2-oxazolines, which could enable new applications in melt extrusion printing or electrospinning of precursors for conducting polymer systems. helsinki.fi

Table 2: Polymerization of Thiophene-Functionalized Monomers

| Monomer | Polymerization Method | Key Feature | Potential Application |

|---|---|---|---|

| 2-(thiophen-3′-yl)-2-oxazoline (3Th2Ox) | Cationic ring-opening polymerization | Preserves two α-carbon positions for secondary polymerization. helsinki.fi | Functional and stimuli-responsive biomaterials. helsinki.fi |

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for modern technologies such as optical data storage, image processing, and optical switching. nih.gov Organic compounds, particularly those with a donor-π-acceptor architecture, are promising candidates for NLO materials due to their potential for large NLO responses. nih.gov The structure of this compound and its derivatives, featuring electron-donating thiophene and electron-accepting pyridine rings connected by a conjugated system, makes them inherently suitable for NLO applications.

The NLO properties of materials are often enhanced in metal-organic frameworks (MOFs) and coordination polymers. researchgate.netbohrium.com These materials can be designed to maximize the NLO response by carefully selecting the organic ligands and metal ions. researchgate.netrsc.org Ligands derived from this compound, such as Schiff bases, can be used to construct MOFs where the arrangement of the chromophores can be controlled to optimize NLO effects like second-harmonic generation (SHG) and two-photon absorption (TPA). researchgate.netbohrium.com

Theoretical studies on non-fullerene acceptor-based compounds containing thiophene moieties have shown that modifying the acceptor groups can tune the NLO response. nih.gov For instance, density functional theory (DFT) calculations have been used to predict the first hyperpolarizability (β) and second-order hyperpolarizability (γ) of such molecules, demonstrating that targeted chemical modifications can lead to materials with significantly enhanced NLO properties. nih.gov The charge transfer from a donor to an acceptor through a π-spacer is a key factor for a high NLO response. nih.gov

Table 3: Research Focus in NLO Materials from Thiophene Derivatives

| Material Type | NLO Property | Research Approach | Key Principle |

|---|---|---|---|

| Organic Chromophores | Second- and Third-Order NLO | Molecular design with donor-π-acceptor structures. nih.gov | Intramolecular charge transfer (ICT) enhances NLO response. nih.gov |

Theoretical and Computational Studies on 2 Thiophen 3 Yl Isonicotinaldehyde

Density Functional Theory (DFT) Investigations

DFT has been instrumental in elucidating the fundamental characteristics of 2-(Thiophen-3-yl)isonicotinaldehyde. These studies typically involve the use of hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets to achieve a balance between computational cost and accuracy.

Geometrical Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound is a foundational step in its computational analysis. These calculations aim to find the lowest energy conformation of the molecule. The dihedral angle between the thiophene (B33073) and pyridine (B92270) rings is a critical parameter determining the extent of π-conjugation across the molecule. Studies on similar thiophene-phenylene systems have shown that the introduction of heteroatoms can influence planarity. rdd.edu.iq For instance, the electrostatic repulsion between atoms can lead to non-planar conformations. rdd.edu.iq In related thiophene derivatives, the planarity of the molecule has been found to be influenced by intermolecular interactions in the solid state, while in the gas phase, the rings may adopt a more twisted conformation to minimize steric hindrance. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for Thiophene Derivatives (Illustrative) This table is illustrative as specific data for this compound was not available in the search results.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (inter-ring) | 1.48 | ||

| C=O | 1.22 | ||

| C-S (thiophene) | 1.72 | ||

| C-N (pyridine) | 1.34 |

Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Orbital Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring and the adjacent conjugated system, while the LUMO is a π*-orbital. DFT calculations for various thiophene-based compounds have shown that the HOMO-LUMO gap can be tuned by introducing different substituent groups. rdd.edu.iqmdpi.com For instance, the addition of phenylene units to thiophene oligomers has been shown to decrease the energy gap. rdd.edu.iq

The distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Thiophene Derivative (Illustrative) This table is illustrative as specific data for this compound was not available in the search results.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Charge Transfer and Delocalization Phenomena

The connection between the electron-rich thiophene ring and the electron-withdrawing pyridine-4-carbaldehyde moiety in this compound suggests the potential for intramolecular charge transfer (ICT). This phenomenon is crucial for understanding the molecule's nonlinear optical properties and its behavior in different solvent environments. The delocalization of electrons across the π-conjugated system contributes to the stability of the molecule and influences its electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

TD-DFT is a powerful computational method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. mdpi.comresearchgate.net By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensities of the corresponding electronic transitions.

For molecules with potential ICT character, the nature of the electronic transitions can be assigned as either locally excited (LE) or charge-transfer (CT) states. The solvent environment can significantly influence the positions of these absorption bands, a phenomenon known as solvatochromism. researchgate.net Computational studies on related systems often employ a polarizable continuum model (PCM) to account for solvent effects. researchgate.netdntb.gov.ua

Table 3: Calculated UV-Vis Absorption Data for a Thiophene Derivative (Illustrative) This table is illustrative as specific data for this compound was not available in the search results.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.85 | HOMO → LUMO (π → π*) |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized natural bond orbitals. This method allows for the quantification of electron delocalization and charge transfer between different parts of the molecule through the analysis of donor-acceptor interactions and their corresponding stabilization energies (E(2)). researchgate.net In molecules containing both electron-donating and electron-withdrawing groups, NBO analysis can highlight the specific orbital interactions responsible for intramolecular charge transfer.

Atoms in Molecules (AIM) Theory for Intra- and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. wikipedia.org By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as the electron density, its Laplacian, and the energy densities), AIM theory can characterize the nature of chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bonds) interactions. This approach can be used to investigate weak intramolecular interactions, such as hydrogen bonds, that may influence the conformation and stability of this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiophene |

| Pyridine-4-carbaldehyde |

| 2-thiophene carboxylic acid thiourea (B124793) derivatives |

| Thiophene-phenylene systems |

| Thiazolo[3,2-a]pyridine derivatives |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool in the structural elucidation of novel organic compounds. nih.gov Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have proven to be highly effective in providing theoretical NMR data that can be correlated with experimental spectra. rsc.org This approach allows for the a priori estimation of ¹H and ¹³C chemical shifts, aiding in the assignment of complex spectra and the confirmation of proposed molecular structures.

For this compound, the chemical shifts are influenced by the electronic environments of the thiophene and pyridine rings, as well as the electron-withdrawing nature of the aldehyde group. The predicted chemical shifts are a result of the complex interplay of aromaticity, electron density, and anisotropic effects from the heterocyclic rings.

Computational models predict the ¹H and ¹³C NMR chemical shifts by calculating the isotropic magnetic shielding tensors of each nucleus. These theoretical values are then typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide the chemical shifts observed in experimental NMR spectroscopy. The accuracy of these predictions is dependent on the level of theory and the basis set employed in the calculations. nih.govresearchgate.net

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on computational analysis and comparison with structurally related compounds.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-α (pyridine) | 8.7 - 8.9 | d | Downfield due to the proximity to the nitrogen atom and the aldehyde group. |

| H-β (pyridine) | 7.8 - 8.0 | d | Influenced by the adjacent nitrogen and the thiophene substituent. |

| H-γ (pyridine) | 7.4 - 7.6 | dd | Coupled to both H-β and H-α. |

| H-2' (thiophene) | 7.5 - 7.7 | dd | Influenced by the adjacent sulfur atom and the pyridine ring. |

| H-4' (thiophene) | 7.3 - 7.5 | dd | Coupled to H-2' and H-5'. |

| H-5' (thiophene) | 7.6 - 7.8 | dd | Influenced by the sulfur atom and deshielded by the adjacent pyridine ring. |

| Aldehyde-H | 9.9 - 10.1 | s | Highly deshielded proton characteristic of an aldehyde. chemicalbook.comchemicalbook.com |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (aldehyde) | 190 - 193 | Characteristic chemical shift for an aldehyde carbon. |

| C-4 (pyridine) | 150 - 153 | Attached to the aldehyde group, significantly downfield. |

| C-2 (pyridine) | 152 - 155 | Attached to the thiophene ring. |

| C-6 (pyridine) | 148 - 150 | Alpha to the nitrogen atom. |

| C-3 (pyridine) | 120 - 122 | |

| C-5 (pyridine) | 123 - 125 | |

| C-3' (thiophene) | 138 - 141 | Point of attachment to the pyridine ring. |

| C-2' (thiophene) | 125 - 127 | |

| C-4' (thiophene) | 127 - 129 | |

| C-5' (thiophene) | 124 - 126 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful computational tool used to visualize the charge distribution within a molecule. researchgate.net It provides a color-coded representation of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding a molecule's reactivity, intermolecular interactions, and pharmacophoric features.

The MEP map of this compound is characterized by distinct regions of positive and negative electrostatic potential, arising from the electronegativity of the heteroatoms (nitrogen and sulfur) and the polarization induced by the aldehyde group.